molecular formula C13H14N4O B1417929 Methoxy Red CAS No. 68936-13-0

Methoxy Red

Cat. No.: B1417929
CAS No.: 68936-13-0
M. Wt: 242.28 g/mol
InChI Key: CICOCOPSWDGVSR-UHFFFAOYSA-N
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Description

Methoxy Red, also known as ortho-dimethoxyazoxybenzene, is a red-colored azo dye with the molecular formula C13H15ClN4O and a molecular weight of 278.74 g/mol. This compound is widely used in various fields of research and industry due to its distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy Red can be synthesized through various methods. One common approach involves the reaction of methyl-phenoxide with oxoethanoic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is carried out in glacial acetic acid at 50°C, followed by filtration and pH adjustment to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for its applications.

Chemical Reactions Analysis

Types of Reactions

Methoxy Red undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride is a commonly used reducing agent.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

Methoxy Red has a wide range of applications in scientific research:

    Chemistry: It is used as a dye in various chemical reactions and as an indicator in titrations.

    Biology: this compound is employed in staining techniques to visualize biological samples.

    Medicine: The compound is used in diagnostic assays and as a marker in medical research.

    Industry: this compound is utilized in the textile industry for dyeing fabrics and in the production of colored plastics.

Mechanism of Action

The mechanism of action of Methoxy Red involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Methoxy Red can be compared to other azo dyes, such as Congo Red and Chrysamine-G. While all these compounds share similar structural features, this compound is unique due to its smaller size and higher lipophilicity, which enhances its binding affinity and specificity . Other similar compounds include:

    Congo Red: Larger and less lipophilic compared to this compound.

    Chrysamine-G: Similar binding affinity but larger in size and less lipophilic.

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific studies and industrial processes.

Properties

CAS No.

68936-13-0

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3

InChI Key

CICOCOPSWDGVSR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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